
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring substituted with formyl and dimethyl groups, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with benzaldehyde under acidic conditions to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds exhibit antimicrobial properties. The incorporation of the 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) group can enhance the efficacy of existing antimicrobial agents. A study demonstrated that modifications of pyrrole derivatives led to increased activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic uses in treating inflammatory diseases .
Cancer Research
Pyrrole-containing compounds have been examined for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies indicate that it can inhibit cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Materials Science
Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties. For instance, polymers derived from this compound have shown enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .
Dye Sensitization
In dye-sensitized solar cells (DSSCs), pyrrole derivatives are explored as sensitizers due to their ability to absorb light effectively. The integration of this compound into the dye structure has been found to improve the efficiency of electron transfer processes within the solar cell .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile starting material in organic synthesis. Its unique structure allows for various chemical transformations including oxidation, reduction, and acylation reactions. Researchers have utilized it to synthesize more complex heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .
Tautomerism Studies
The tautomeric behavior of this compound has been studied using NMR spectroscopy. Understanding its tautomeric forms is crucial for predicting reactivity and stability in synthetic pathways .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. Results indicated a significant reduction in bacterial growth when tested against common pathogens, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Development
In collaboration with ABC Materials Inc., researchers synthesized a new class of polymers using this compound as a monomer. The resulting polymers demonstrated superior mechanical properties and thermal stability compared to traditional materials, suggesting applications in high-performance coatings and structural components.
Mechanism of Action
The mechanism of action of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can participate in π-π stacking interactions with aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Lacks the formyl group, which may affect its reactivity and biological activity.
4-(1H-pyrrol-1-yl)benzoic acid:
Uniqueness
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both formyl and dimethyl groups on the pyrrole ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, with the CAS number 52034-38-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, anti-inflammatory potential, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 243.26 g/mol. The compound features a pyrrole ring substituted with a formyl group and a benzoic acid moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of benzoic acids, including those structurally related to this compound. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this structure have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values for related compounds have been reported in the range of 0.2–5.0 µM, indicating potent anticancer properties .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.55 |
Compound B | A549 | 3.42 |
This compound | TBD | TBD |
Anti-inflammatory Properties
The anti-inflammatory activity of benzoic acid derivatives has been explored extensively. In particular:
- Inhibition of Prostaglandin E2 (PGE2) : Compounds similar to this compound have been evaluated for their ability to inhibit PGE2 production in ex vivo models. For example, some derivatives exhibited IC50 values as low as 123 nM in inhibiting TNFα reduction in LPS-stimulated human whole blood assays .
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Some studies suggest that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Enzyme Inhibition : The inhibition of specific enzymes involved in cancer cell proliferation and inflammation has been noted. This includes cyclooxygenases and various kinases that play roles in cell signaling pathways.
Case Studies
Several case studies have demonstrated the efficacy of compounds similar to this compound:
- Study on MCF-7 Cells : A study reported that a derivative exhibited an IC50 value of 22.54 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
- Inflammation Model : In an animal model for inflammation, derivatives showed significant reduction in inflammatory markers when administered prior to inflammatory stimuli .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, and how can intermediates be characterized?
- Methodology : A typical synthesis involves functionalizing the pyrrole core with formyl and methyl groups, followed by coupling to a benzoic acid moiety. For example, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be hydrolyzed to the carboxylic acid derivative using NaOH in ethanol/water. Hydrazide intermediates (e.g., ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide) are prepared via reaction with hydrazine hydrate, confirmed by FT-IR (N–H stretch at ~3200 cm⁻¹) and -NMR (amide proton at δ 9.5–10.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- -NMR/-NMR : Assign peaks for the formyl group (δ ~9.8–10.2 ppm for ; δ ~190–200 ppm for ) and aromatic protons (δ 6.5–8.0 ppm).
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for CHNO, expected m/z 257.3) and purity (>95% by HPLC).
- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and formyl C=O stretch (~1680–1720 cm⁻¹) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodology : It serves as a precursor for Schiff base ligands and metal complexes (e.g., copper) with antimicrobial properties. Hydrazide derivatives are synthesized by condensing the benzoic acid hydrazide with aldehydes, followed by complexation with Cu(OAc). Bioactivity is assessed via microplate alamar blue assays (antitubercular MIC: 3.12–50 µg/mL) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software refines bond lengths, angles, and torsional conformations. For example, the pyrrole ring’s planarity and benzoic acid group orientation can be analyzed to predict π-π stacking interactions in drug-target binding. High-resolution data (d-spacing < 1 Å) are essential for resolving substituent effects on electron density .
Q. What strategies address contradictory bioactivity results in antimicrobial studies?
- Methodology :
- Selectivity profiling : Test against off-target enzymes (e.g., EphA2 kinase) to rule out non-specific inhibition .
- Structure-activity relationship (SAR) : Modify the formyl or methyl groups (e.g., replacing trifluoromethyl groups) to isolate contributions to potency. Compare MIC values of analogs (e.g., 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid derivatives) .
- Metabolic stability assays : Use LC-MS to identify degradation products under physiological conditions .
Q. How does computational modeling enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- Docking studies : Simulate interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina. Prioritize derivatives with lower binding energies (< -8 kcal/mol).
- ADMET prediction : Use SwissADME to optimize logP (1–3), topological polar surface area (<140 Ų), and bioavailability scores (>0.55) .
Q. What challenges arise in analyzing trace impurities during synthesis, and how are they mitigated?
- Methodology :
- HPLC-DAD/MS : Detect side products (e.g., unreacted hydrazide intermediates) using reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid).
- Preparative chromatography : Isolate impurities (>98% purity) for structural elucidation via 2D-NMR (HSQC, HMBC) .
Q. Data Contradiction and Validation
Q. How can researchers validate conflicting reports on the compound’s enzymatic inhibition mechanisms?
- Methodology :
- Kinetic assays : Measure values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm direct target engagement .
- CRISPR/Cas9 knockouts : Validate target specificity in microbial strains lacking the putative enzyme .
Properties
IUPAC Name |
4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-12(8-16)10(2)15(9)13-5-3-11(4-6-13)14(17)18/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYVXQQXXCPCGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311385 | |
Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-38-5 | |
Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52034-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 242028 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052034385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 52034-38-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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